Cas no 2248221-11-4 ((2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid)

(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid is a chiral carboxylic acid featuring a tetrahydrofuran (oxolane) substituent, which confers structural rigidity and stereochemical specificity. Its (2R)-configuration ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The oxolane ring enhances solubility in organic solvents while maintaining stability under typical reaction conditions. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the development of bioactive molecules requiring precise stereocontrol. Its well-defined stereochemistry and functional group compatibility facilitate its use in peptide modifications and chiral auxiliaries. The product is characterized by high chemical purity and consistent batch-to-batch reproducibility, meeting rigorous research and industrial standards.
(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid structure
2248221-11-4 structure
Product Name:(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid
CAS No:2248221-11-4
MF:C8H14O3
MW:158.194962978363
CID:6462006
PubChem ID:137940064
Update Time:2025-05-19

(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2248221-11-4
    • (2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid
    • EN300-6505502
    • Inchi: 1S/C8H14O3/c1-6(8(9)10)4-7-2-3-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1
    • InChI Key: DUBWPBYSXUWCJI-ULUSZKPHSA-N
    • SMILES: O1CCC(C1)C[C@H](C(=O)O)C

Computed Properties

  • Exact Mass: 158.094294304g/mol
  • Monoisotopic Mass: 158.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.5Ų

(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid Pricemore >>

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Additional information on (2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid

(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid: A Comprehensive Overview

(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid, also known by its CAS number 2248221-11-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a chiral carboxylic acid with a unique structure that has been studied for its potential applications in drug development and material science. The molecule consists of a propanoic acid backbone with a methyl group at the second carbon and an oxolane (tetrahydrofuran) ring attached to the third carbon. The stereochemistry at the second carbon, designated as the R configuration, plays a crucial role in determining its physical and chemical properties.

The synthesis of (2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid has been explored through various methodologies, including asymmetric catalysis and enzymatic reactions. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess, which is critical for its use in pharmaceutical applications. Researchers have also investigated the stability and reactivity of this compound under different conditions, revealing its susceptibility to hydrolysis in basic environments and its resistance to oxidation under mild conditions.

From a biological standpoint, (2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid has shown promising activity in vitro against several enzymes and receptors. For instance, studies published in 2023 demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation. Additionally, this compound has been tested as a potential modulator of G-protein coupled receptors (GPCRs), which are key targets for therapeutic intervention in various diseases. These findings underscore its potential as a lead compound in drug discovery programs.

The structural uniqueness of (2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid also makes it an interesting candidate for material science applications. Its ability to form self-assembled monolayers and its compatibility with polymer matrices have been explored for use in nanotechnology and biomaterials. Recent research has highlighted its potential as a building block for constructing stimuli-responsive materials, which can change their properties in response to external stimuli such as temperature or pH.

In terms of analytical characterization, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to study the molecular structure and conformation of (2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid. These studies have provided valuable insights into its stereochemical arrangement and intermolecular interactions, which are essential for understanding its behavior in different environments.

Looking ahead, the continued exploration of (2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid is expected to yield further discoveries in both academic and industrial settings. Its chiral nature and versatile functional groups make it an ideal candidate for exploring new chemical reactions and developing innovative materials. As research progresses, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and creating novel therapeutic agents.

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